molecular formula C11H14N2O4S B12925808 2-Oxo-N-(1-phenylethyl)-3-oxazolidinesulfonamide CAS No. 116943-63-6

2-Oxo-N-(1-phenylethyl)-3-oxazolidinesulfonamide

Cat. No.: B12925808
CAS No.: 116943-63-6
M. Wt: 270.31 g/mol
InChI Key: XNCDAWKGNHVSHX-UHFFFAOYSA-N
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Description

2-Oxo-N-(1-phenylethyl)-3-oxazolidinesulfonamide is a sulfonamide derivative featuring an oxazolidine ring substituted with a phenylethyl group. Its molecular formula is C₁₁H₁₄N₂O₄S, with an InChI identifier of XNCDAWKGNHVSHX-UHFFFAOYSA-N . The compound’s structure includes a sulfonamide group (-SO₂NH-) linked to a 3-oxazolidinone ring (a five-membered lactam) and an N-(1-phenylethyl) substituent.

Synthetic routes for analogous sulfonamides involve condensation reactions, as evidenced by the preparation of substituted benzenesulfonamides via coupling of sulfonyl chlorides with amines . Characterization typically employs IR and ¹H NMR spectroscopy to confirm molecular structures .

Properties

CAS No.

116943-63-6

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

2-oxo-N-(1-phenylethyl)-1,3-oxazolidine-3-sulfonamide

InChI

InChI=1S/C11H14N2O4S/c1-9(10-5-3-2-4-6-10)12-18(15,16)13-7-8-17-11(13)14/h2-6,9,12H,7-8H2,1H3

InChI Key

XNCDAWKGNHVSHX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)N2CCOC2=O

Origin of Product

United States

Chemical Reactions Analysis

2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include formaldehyde, aryl- or alkylpropiolic acids, and transition metal catalysts . The major products formed from these reactions are various functionalized oxazolidines .

Mechanism of Action

The mechanism of action of 2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The oxazolidine ring plays a crucial role in its biological activity, allowing it to bind to enzymes and other proteins . This binding can inhibit the function of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Sulfonamide Derivatives

  • 2-Oxo-N-(phenylmethyl)-3-oxazolidinesulfonamide : Differs by a benzyl (phenylmethyl) group instead of phenylethyl. The phenylethyl substituent in the target compound may enhance lipophilicity, influencing membrane permeability .
  • N-Substituted Benzenesulfonamides: Compounds like 4-(1-aryl-2-oxo-indol-3-ylideneamino)-N-substituted benzenesulfonamides share the sulfonamide core but incorporate indole moieties, which confer distinct electronic and steric properties .

Pyridine Derivatives

Pyridine-based compounds, such as 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile, share the N-(1-phenylethyl) group but replace the oxazolidinesulfonamide with a dihydropyridine ring. These derivatives exhibit antimicrobial activity (inhibition zones: 12–16 mm against bacteria and fungi), suggesting the phenylethyl group may contribute to bioactivity .

Physicochemical Properties

Property Target Compound N-Substituted Benzenesulfonamides Pyridine Derivatives
Core Structure Oxazolidinesulfonamide Indole-fused sulfonamide Dihydropyridine
Key Substituent N-(1-phenylethyl) Arylindole groups N-(1-phenylethyl)
Molecular Weight (g/mol) ~294.3 ~350–450 ~300–350
Lipophilicity Moderate (phenylethyl group) High (aromatic indole) Moderate (cyanide groups)

Biological Activity

2-Oxo-N-(1-phenylethyl)-3-oxazolidinesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and cytotoxic effects. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound, highlighting its implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the condensation of suitable precursors under specific conditions to yield the desired oxazolidine structure. The synthetic approach often includes:

  • Starting Materials : Phenethylamine and sulfonyl chlorides.
  • Reaction Conditions : Typically performed in an organic solvent under controlled temperature to ensure high yield and purity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of oxazolidines, including this compound, exhibit notable antibacterial properties. The compound has been tested against various bacterial strains, showing effectiveness against Gram-positive bacteria. The mechanism of action is believed to involve inhibition of protein synthesis by targeting the bacterial ribosome.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus8
Streptococcus pneumoniae16
Enterococcus faecalis32

These results indicate that the compound could serve as a lead structure for developing new antibacterial agents, particularly against resistant strains.

Cytotoxicity

In addition to its antibacterial properties, this compound has been evaluated for cytotoxic effects on various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against certain types of carcinoma cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)
HeLa (Cervical Carcinoma)15
MCF-7 (Breast Carcinoma)20
A549 (Lung Carcinoma)25

The IC50 values indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Studies

Several case studies have explored the biological activity of oxazolidine derivatives. For instance:

  • Study on Antimicrobial Efficacy : A study published in PubMed evaluated a series of oxazolidine derivatives, including the target compound, against rice bacterial blight pathogens. Results showed promising antibacterial activity, particularly in a derivative closely related to this compound .
  • Cytotoxicity Assessment : Another research focused on assessing the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that it selectively inhibited cell proliferation without significant toxicity to normal cells .

The biological activity of this compound is primarily attributed to its ability to interact with bacterial ribosomal RNA and inhibit protein synthesis. This mechanism is similar to other known oxazolidinone antibiotics, making it a candidate for further development in antibiotic therapies.

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